molecular formula C9H18ClNO2 B2862539 1-Oxa-4-azaspiro[5.5]undecan-9-ol;hydrochloride CAS No. 2411249-40-4

1-Oxa-4-azaspiro[5.5]undecan-9-ol;hydrochloride

Cat. No.: B2862539
CAS No.: 2411249-40-4
M. Wt: 207.7
InChI Key: HVPXYMYPIWIGKX-DTORHVGOSA-N
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Description

1-Oxa-4-azaspiro[55]undecan-9-ol;hydrochloride is a spirocyclic compound with a unique structure that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom

Preparation Methods

The synthesis of 1-Oxa-4-azaspiro[5.5]undecan-9-ol;hydrochloride typically involves multiple steps, including cyclization reactions. One common synthetic route is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Industrial production methods often involve the use of olefin metathesis reactions with Grubbs catalysts, although these methods can be complex and expensive .

Chemical Reactions Analysis

1-Oxa-4-azaspiro[5.5]undecan-9-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Oxa-4-azaspiro[5.5]undecan-9-ol;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

1-Oxa-4-azaspiro[5.5]undecan-9-ol;hydrochloride is unique due to its spirocyclic structure, which provides a combination of flexibility and limited degrees of freedom. Similar compounds include:

These compounds highlight the versatility and potential of spirocyclic structures in various applications.

Properties

IUPAC Name

1-oxa-4-azaspiro[5.5]undecan-9-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c11-8-1-3-9(4-2-8)7-10-5-6-12-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONHKKKOADVCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CNCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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